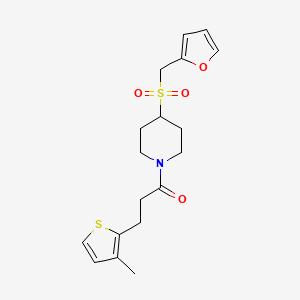

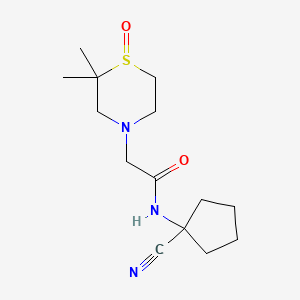

![molecular formula C22H21NO4 B2660040 4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid CAS No. 2305255-59-6](/img/structure/B2660040.png)

4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid” is a complex organic molecule. It has a molecular weight of 363.41 . The compound is in the form of a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI code for the compound is1S/C22H21NO4/c24-20(25)19-11-22(19)9-10-23(13-22)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25) . This code provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 363.41 .Scientific Research Applications

Antibacterial Drug Development

Research into novel antibacterial drugs has utilized compounds related to 4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid. For instance, Odagiri et al. (2013) designed and synthesized compounds for treating respiratory tract infections, highlighting the potent in vitro antibacterial activity against a range of pathogens, including multidrug-resistant and quinolone-resistant bacteria. This compound showed promising in vivo activity against experimental murine pneumonia models, indicating its potential in antibiotic development (Odagiri et al., 2013).

Protection of Hydroxy-Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound, is used for protecting hydroxy-groups in synthesis processes. Gioeli and Chattopadhyaya (1982) discussed the Fmoc group's compatibility with various acid- and base-labile protecting groups, noting its efficient removal under specific conditions while preserving the integrity of other sensitive groups (Gioeli & Chattopadhyaya, 1982).

Preparation of Fmoc-amino Acids

Rao et al. (2016) introduced a new reagent, 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD), for preparing Fmoc-amino acids. This reagent offers high yields and purity, presenting a significant advancement in amino acid synthesis without the impurities typically found in conventional methods (Rao et al., 2016).

Spirocyclic Scaffold in Drug Design

The synthesis of spirocyclic compounds, including those related to this compound, is vital in chemistry and drug design. Radchenko et al. (2010) synthesized novel amino acids with a spirocyclic scaffold, contributing to the field of sterically constrained amino acids used in drug design (Radchenko, Grygorenko, & Komarov, 2010).

Solid Phase Peptide Synthesis

Fields and Noble (2009) discussed the use of Fmoc amino acids in solid-phase peptide synthesis. Their work demonstrates the flexibility and advancements in this synthesis methodology, which is crucial for creating biologically active peptides and small proteins (Fields & Noble, 2009).

Safety and Hazards

properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c24-20(25)19-9-12-23(22(19)10-11-22)21(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPULBIZPQSYAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2(C1C(=O)O)CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

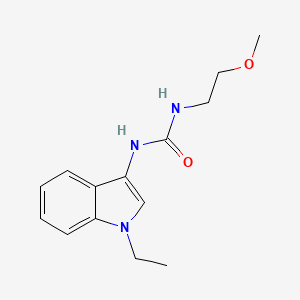

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide](/img/structure/B2659957.png)

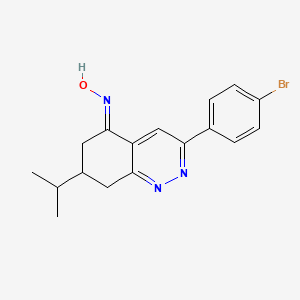

![2-((5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl)oxy)-N-isopropyl-N-phenylacetamide](/img/structure/B2659961.png)

![7-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2659967.png)

![N-(1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)benzenesulfonamide](/img/structure/B2659968.png)

![2-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2659969.png)

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl}urea](/img/structure/B2659975.png)

![(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2659976.png)